1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine is a complex organic compound that belongs to the guanidine family Guanidines are known for their versatile functional groups and have found applications in various biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include the use of thiourea derivatives as guanidylating agents, which react with nucleophilic amines under specific conditions. Another approach involves the use of S-methylisothiourea, which has shown to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines often employs coupling reagents or metal-catalyzed guanidylation. For instance, the coupling reagent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is known to promote guanidylation between thiourea derivatives and nucleophilic amines . These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine involves its interaction with molecular targets and pathways. The guanidine functionality allows it to form hydrogen bonds, which play a crucial role in its biological activity. The high basicity of guanidine leads to the formation of the guanidinium cation, which interacts with aromatic systems in biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds have similar structures but differ in their substituents.
Thiourea Derivatives: These are commonly used as guanidylating agents and have similar applications.
Uniqueness
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable guanidinium cations and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
67226-98-6 |
---|---|
Molekularformel |
C23H25N3O |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
2-[2-(2,6-dimethylphenoxy)ethyl]-1,3-diphenylguanidine |
InChI |
InChI=1S/C23H25N3O/c1-18-10-9-11-19(2)22(18)27-17-16-24-23(25-20-12-5-3-6-13-20)26-21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3,(H2,24,25,26) |
InChI-Schlüssel |
LJDKZDAWBJXDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCCN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.